molecular formula C16H25N5 B11736594 N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11736594
M. Wt: 287.40 g/mol
InChI Key: JDNZBOSMSIKLJG-UHFFFAOYSA-N
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Description

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The propan-2-yl groups are introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • **N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine
  • **N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine

Uniqueness: The unique structural features of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine, such as the specific positioning of the cyclopropyl and propan-2-yl groups, confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C16H25N5/c1-11(2)20-14(9-15(19-20)13-5-6-13)10-17-16-7-8-18-21(16)12(3)4/h7-9,11-13,17H,5-6,10H2,1-4H3

InChI Key

JDNZBOSMSIKLJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC(=NN2C(C)C)C3CC3

Origin of Product

United States

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